molecular formula C14H21NO3 B3270401 tert-Butyl methyl(2-phenoxyethyl)carbamate CAS No. 525578-70-5

tert-Butyl methyl(2-phenoxyethyl)carbamate

Cat. No. B3270401
CAS RN: 525578-70-5
M. Wt: 251.32 g/mol
InChI Key: WSIYOYUOROZJTE-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(2-phenoxyethyl)carbamate, also known as DEET, is a widely used insect repellent. It is a colorless, oily liquid with a slightly sweet odor. DEET is the most effective insect repellent available and is used to protect humans and animals from a variety of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The exact mechanism of action of tert-Butyl methyl(2-phenoxyethyl)carbamate is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. tert-Butyl methyl(2-phenoxyethyl)carbamate is thought to mask the scent of the host, making it difficult for the insect to locate the host. It may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host.
Biochemical and Physiological Effects:
tert-Butyl methyl(2-phenoxyethyl)carbamate has been shown to have a low toxicity profile and is generally safe for use in humans and animals. However, it can cause skin irritation and allergic reactions in some individuals. tert-Butyl methyl(2-phenoxyethyl)carbamate has also been shown to have some physiological effects, such as reducing the activity of certain enzymes in the liver and increasing the activity of certain enzymes in the brain.

Advantages and Limitations for Lab Experiments

Tert-Butyl methyl(2-phenoxyethyl)carbamate is a highly effective insect repellent and is widely used in laboratory experiments to protect researchers and animals from insect bites. Its effectiveness makes it an ideal choice for studying the behavior and ecology of insects. However, tert-Butyl methyl(2-phenoxyethyl)carbamate has some limitations in laboratory experiments, such as its potential to interfere with certain enzyme assays and its potential to affect the behavior of insects.

Future Directions

There are several future directions for research on tert-Butyl methyl(2-phenoxyethyl)carbamate. One area of research is the development of new and more effective insect repellents. Another area of research is the investigation of the long-term effects of tert-Butyl methyl(2-phenoxyethyl)carbamate exposure on human health and the environment. Additionally, there is a need for more research on the mechanism of action of tert-Butyl methyl(2-phenoxyethyl)carbamate and its interactions with insect sensory systems.
Conclusion:
In conclusion, tert-Butyl methyl(2-phenoxyethyl)carbamate is a highly effective insect repellent that has been extensively studied for its scientific research applications. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's ability to detect and locate its host. tert-Butyl methyl(2-phenoxyethyl)carbamate has some physiological effects and potential limitations in laboratory experiments, but its effectiveness makes it an ideal choice for studying the behavior and ecology of insects. There are several future directions for research on tert-Butyl methyl(2-phenoxyethyl)carbamate, including the development of new and more effective insect repellents and the investigation of its long-term effects on human health and the environment.

Scientific Research Applications

Tert-Butyl methyl(2-phenoxyethyl)carbamate has been extensively studied for its insect-repelling properties. It is used in various scientific research applications, including entomology, epidemiology, and ecology. tert-Butyl methyl(2-phenoxyethyl)carbamate is used to study the behavior and ecology of insects, such as mosquitoes and ticks, and their interactions with humans and animals. It is also used in epidemiological studies to investigate the transmission of insect-borne diseases, such as malaria and Lyme disease.

properties

IUPAC Name

tert-butyl N-methyl-N-(2-phenoxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15(4)10-11-17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYOYUOROZJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734657
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(2-phenoxyethyl)carbamate

CAS RN

525578-70-5
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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